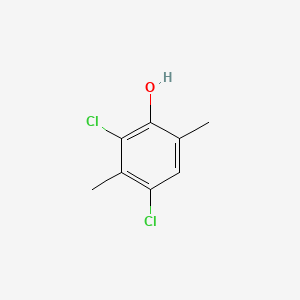
2,4-Dichloro-3,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3,6-dimethylphenol can be synthesized through the chlorination of 3,6-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-chloro-3,5-dimethylphenol with N-chloroacetamide in glacial acetic acid with concentrated hydrochloric acid (HCl) . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学研究应用
2,4-Dichloro-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized as a preservative in various products, including personal care items and industrial fluids.
作用机制
The antimicrobial action of 2,4-Dichloro-3,6-dimethylphenol is primarily due to its ability to disrupt the cell wall of microorganisms. The phenolic nature of the compound allows it to penetrate the cell membrane, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against Gram-positive bacteria .
相似化合物的比较
- 2,4-Dichlorophenol
- 3,5-Dichloro-2,4-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 2,4-Dichloro-3,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct antimicrobial properties. Compared to similar compounds, it has a more intense smell and is less soluble in water, which can influence its application in various formulations .
属性
CAS 编号 |
2057-64-9 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC 名称 |
2,4-dichloro-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChI 键 |
WEJXBXDLLWHUNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


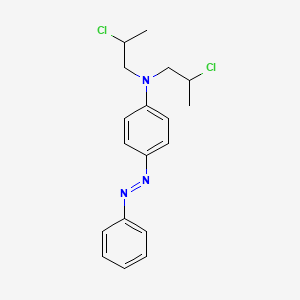
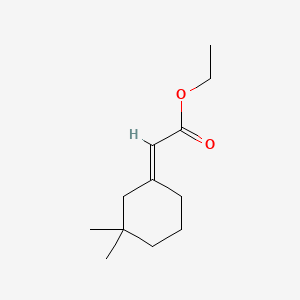
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
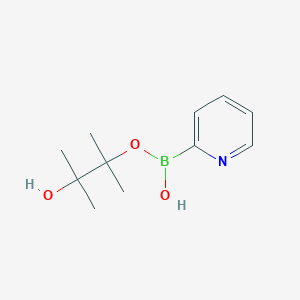

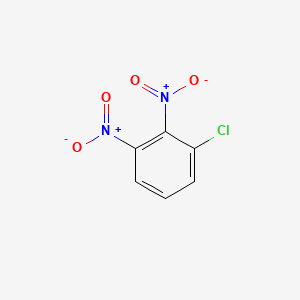
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)

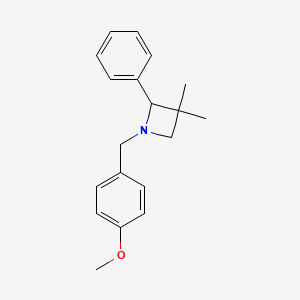

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)

